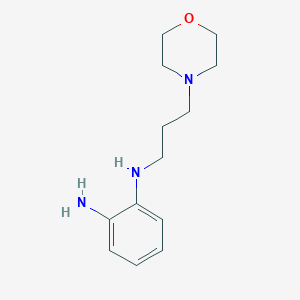
n1-(3-Morpholinopropyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1-(3-Morpholinopropyl)benzene-1,2-diamine is an organic compound that features a morpholine ring attached to a 1,2-benzenediamine structure via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1-(3-Morpholinopropyl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n1-(3-Morpholinopropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzenediamine moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
n1-(3-Morpholinopropyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n1-(3-Morpholinopropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzenediamine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-morpholinopropyl)benzene-1,4-diamine
- N-(3-morpholinopropyl)benzene-1,3-diamine
- N-(3-morpholinopropyl)benzene-1,2-disulfonamide
Uniqueness
n1-(3-Morpholinopropyl)benzene-1,2-diamine is unique due to its specific structural features, which include the morpholine ring and the 1,2-benzenediamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H21N3O |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
2-N-(3-morpholin-4-ylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-4-1-2-5-13(12)15-6-3-7-16-8-10-17-11-9-16/h1-2,4-5,15H,3,6-11,14H2 |
Clé InChI |
IIISXLQLWIFUIE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=CC=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
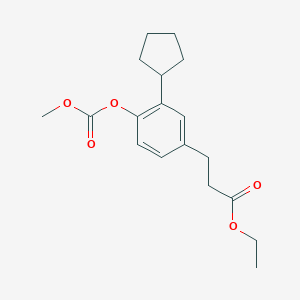
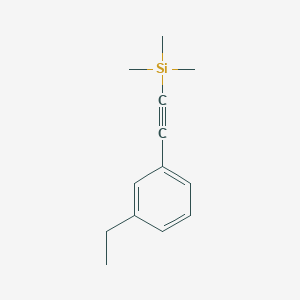
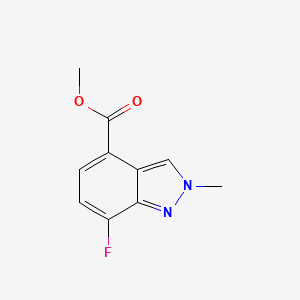
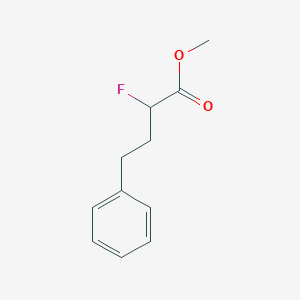
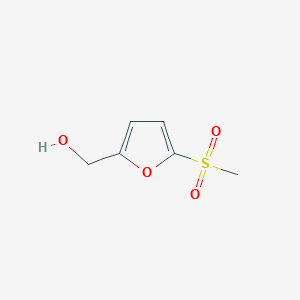
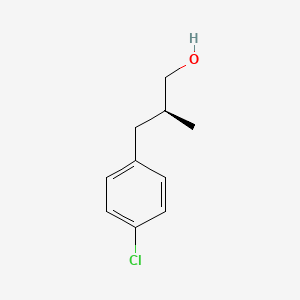
![7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B8276899.png)
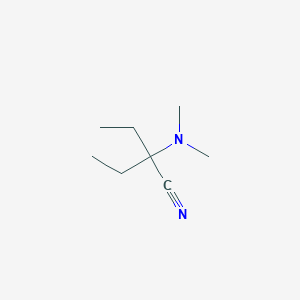
![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)

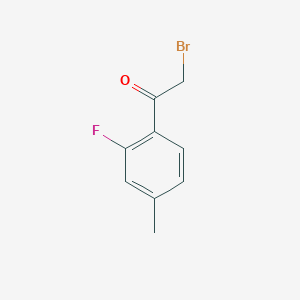
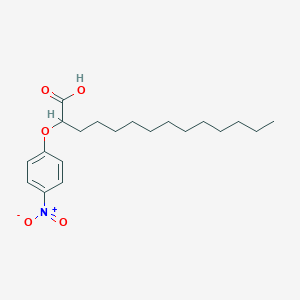
methanone](/img/structure/B8276945.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)
